

Spectroscopic methods for the characterization of Aflatoxin B1 structure

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Compound of Interest

Compound Name: Aflatoxin B1

CAS No.: 1162-65-8

Cat. No.: B1665050

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Application Notes & Protocols

Abstract

Aflatoxin B1 (AFB1) is a mycotoxin of significant global concern due to its potent carcinogenic, mutagenic, and hepatotoxic effects.[1][2] Produced by *Aspergillus* species, it frequently contaminates staple food crops, posing a severe threat to human and animal health.[3][4] Accurate and unambiguous structural characterization of AFB1 is the cornerstone of toxicological research, the development of sensitive detection methods, and the evaluation of detoxification strategies. This guide provides a comprehensive overview and detailed protocols for the application of key spectroscopic techniques—UV-Visible, Fluorescence, FT-IR, NMR, and Mass Spectrometry—to elucidate and confirm the molecular structure of **Aflatoxin B1**.

Introduction: The Imperative for Structural Verification

Aflatoxin B1's toxicity is intrinsically linked to its unique chemical structure: a highly substituted coumarin fused to a dihydrofurofuran moiety.[1] The terminal furan ring's double bond is the site

of metabolic activation by cytochrome P450 enzymes to the highly reactive AFB1-8,9-epoxide, which readily forms adducts with DNA and other macromolecules, initiating carcinogenic pathways.[1][5] Therefore, any analytical approach must not only detect its presence but also definitively confirm its structure to differentiate it from less toxic metabolites, isomers, or degradation products.[6]

This document details a multi-spectroscopic approach, leveraging the strengths of different physical principles to create a complete and validated structural profile of AFB1.

Foundational Analysis: Electronic Spectroscopy (UV-Vis & Fluorescence)

Electronic spectroscopy probes the π -electron system of AFB1's aromatic and conjugated components, making it an excellent first-line technique for detection and quantification.

UV-Visible (UV-Vis) Absorption Spectroscopy

Principle of Causality: The conjugated system within the coumarin and furan rings of AFB1 absorbs photons in the UV-A and UV-B regions, causing $\pi \rightarrow \pi^*$ electronic transitions. The wavelength of maximum absorbance (λ_{\max}) is characteristic of this specific chromophore.

Application: UV-Vis spectroscopy is a robust method for quantifying pure AFB1 in solution and for verifying its identity based on its characteristic spectral signature.[7] Solvent polarity can induce slight shifts in the λ_{\max} , a phenomenon known as solvatochromism.[8]

Table 1: Characteristic UV-Vis Absorption Maxima of **Aflatoxin B1**

Solvent	λ_{\max} 1 (nm)	λ_{\max} 2 (nm)	Source
Acetonitrile	~222, ~265	~360	[9]
Methanol	~223, ~265	~362	[10]
Chloroform	~224, ~265	~358	[11]

Protocol 1: UV-Vis Spectrum Acquisition of Aflatoxin B1

- Safety First: Handle AFB1, a potent carcinogen, with extreme care in a designated fume hood using appropriate personal protective equipment (PPE), including gloves and a lab coat.
- Sample Preparation:
 - Accurately prepare a stock solution of AFB1 standard in spectroscopic grade acetonitrile to a concentration of approximately 8–10 µg/mL.[10]
 - From the stock, prepare a working solution of ~5 µg/mL using the same solvent.
- Instrumentation & Acquisition:
 - Use a dual-beam UV-Vis spectrophotometer.
 - Fill both the sample and reference cuvettes with spectroscopic grade acetonitrile. Perform an autozero or baseline correction across the desired spectral range (e.g., 200–500 nm). [9]
 - Empty the sample cuvette and fill it with the AFB1 working solution.
 - Acquire the absorption spectrum.
- Data Interpretation:
 - Verify the presence of the two characteristic absorption bands, with a major peak around 360 nm.[9][12] The exact position will depend on the solvent used.

Fluorescence Spectroscopy

Principle of Causality: The fused furan ring system endows AFB1 with native fluorescence. Upon excitation with UV light, the molecule reaches an excited singlet state and subsequently emits a photon at a longer wavelength (a lower energy) to return to the ground state. Aflatoxin B-series compounds are known for their strong blue fluorescence.[2]

Application: Fluorescence spectroscopy is significantly more sensitive than UV-Vis absorption, making it the preferred detection method in high-performance liquid chromatography (HPLC-FLD) systems for trace-level analysis.[13][14]

Table 2: Fluorescence Properties of **Aflatoxin B1**

Solvent	Excitation λ_{max} (nm)	Emission λ_{max} (nm)	Source
Acetonitrile	~365	~425	[2][14]
Chloroform	~365	~425	[11]
Methanol	~365	~440	[8]

Protocol 2: Fluorescence Emission Spectrum Acquisition

- Safety Precautions: Adhere to all safety protocols for handling AFB1.
- Sample Preparation: Due to the high sensitivity of the technique, prepare a dilute solution of AFB1 (e.g., 0.1–1 $\mu\text{g}/\text{mL}$) in a suitable spectroscopic grade solvent.
- Instrumentation & Acquisition:
 - Turn on the spectrofluorometer and allow the lamp to stabilize.
 - Set the excitation wavelength to 365 nm. Set the excitation and emission slit widths to an appropriate value (e.g., 5 or 10 nm) to balance signal intensity and resolution.[2]
 - Scan the emission spectrum from approximately 380 nm to 600 nm.
 - Run a solvent blank and subtract its spectrum from the sample spectrum to correct for background signals and Raman scatter.
- Data Interpretation:
 - Confirm the presence of a strong emission peak around 425 nm, characteristic of AFB1's blue fluorescence.

Structural Detail: Vibrational and Magnetic Resonance Spectroscopy

While electronic spectroscopy confirms the presence of the chromophore, vibrational and magnetic resonance techniques provide detailed, atom-specific information to build a complete structural picture.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle of Causality: FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The frequency of these vibrations is specific to the types of chemical bonds and functional groups present. The "fingerprint region" (below 1500 cm^{-1}) is particularly unique to the molecule as a whole.[3]

Application: FT-IR provides direct evidence for the key functional groups in AFB1, such as the ester lactone, the ketone, and the ether linkages, serving as an orthogonal method for structural confirmation.[15] Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.[3][16]

Table 3: Key FT-IR Vibrational Frequencies for **Aflatoxin B1**

Wavenumber (cm^{-1})	Assignment	Source
~1760	C=O stretch (Lactone ring)	[15]
~1650	C=O stretch (Cyclopentenone ring)	[15]
~1587	Aromatic C=C stretch	[3][17]
~1393	C-H bending	[3][17]
~1038	C-O-C stretch (Ether linkage)	[3][17]

Protocol 3: ATR-FTIR Analysis of Aflatoxin B1

- Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum. The background

should be a flat line.

- Sample Application: Apply a small aliquot (e.g., 20 μL) of a concentrated AFB1 solution (in a volatile solvent like methanol or acetonitrile) directly onto the ATR crystal.[15] Allow the solvent to evaporate, leaving a thin film of the analyte.
- Data Acquisition:
 - Acquire the spectrum, typically in the mid-IR range of 4000 to 400 cm^{-1} .[3]
 - Co-add multiple scans (e.g., 32 scans) at a resolution of 4 cm^{-1} to improve the signal-to-noise ratio.[15]
- Data Interpretation:
 - Identify the characteristic peaks corresponding to the functional groups listed in Table 3. The presence of the distinct lactone carbonyl peak ($\sim 1760 \text{ cm}^{-1}$) is a key identifier.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of Causality: NMR is the most powerful technique for de novo structure elucidation. It exploits the magnetic properties of atomic nuclei (primarily ^1H and ^{13}C). When placed in a strong magnetic field, these nuclei absorb radiofrequency energy at unique frequencies (chemical shifts) depending on their local electronic environment.

Application: NMR provides an unambiguous map of the carbon-hydrogen framework of AFB1. [4] 1D spectra (^1H and ^{13}C) identify all unique protons and carbons, while 2D experiments (like COSY and HSQC) reveal how they are connected, allowing for complete and definitive structural assignment.[9] It is the gold standard for confirming the identity of a reference standard or elucidating the structure of a previously unknown metabolite or degradation product.[6]

Table 4: Representative ^1H and ^{13}C NMR Chemical Shifts for **Aflatoxin B1** in CDCl_3

Atom Position	¹ H Chemical Shift (δ, ppm)	¹³ C Chemical Shift (δ, ppm)	Source
OCH ₃	4.08	57.0	[9]
H-1	6.50	112.5	[9]
H-5	6.89	104.9	[9]
H-8	5.54	100.8	[9]
H-9	6.67	145.2	[9]
C-4 (C=O)	-	200.1	[9]
C-12 (C=O)	-	176.4	[9]

Note: This is a partial list for illustrative purposes. Complete assignment requires 2D NMR.[9]

Protocol 4: NMR Spectrum Acquisition and Assignment

- Sample Preparation:
 - Accurately weigh 5–7 mg of AFB1 standard.[9]
 - Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube.[9] Ensure the sample is fully dissolved.
- Instrumentation & Acquisition:
 - Place the NMR tube in the spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.
 - Acquire a standard 1D ¹H spectrum.
 - Acquire a 1D ¹³C spectrum (proton-decoupled).
 - (For full assignment) Acquire 2D correlation spectra, such as ¹H-¹H COSY (to see proton-proton couplings) and ¹H-¹³C HSQC (to link protons directly to the carbons they are

attached to).[9]

- Data Interpretation:
 - Integrate the ^1H signals to determine the relative number of protons.
 - Analyze the chemical shifts and coupling patterns in the ^1H spectrum to begin assigning protons.
 - Use the HSQC spectrum to assign the corresponding carbon signals.
 - Use the COSY spectrum to map out the connectivity between neighboring protons.
 - Compare the assigned shifts to literature values for final confirmation.[9][18]

Definitive Confirmation: Mass Spectrometry (MS)

Mass spectrometry provides the ultimate confirmation of molecular identity through precise mass measurement and reproducible fragmentation.

Principle of Causality: MS measures the mass-to-charge ratio (m/z) of ions. An analyte is first ionized (e.g., by Electrospray Ionization, ESI), and the resulting molecular ion's m/z confirms the molecular weight. In tandem mass spectrometry (MS/MS), this molecular ion is isolated, fragmented by collision-induced dissociation (CID), and the resulting fragment ions are analyzed, creating a "mass fingerprint" that is highly specific to the molecule's structure.

Application: MS is indispensable for confirming the elemental composition (via high-resolution MS) and identity of AFB1, especially at trace levels in complex mixtures.[19][20] The fragmentation pattern provides definitive structural proof.[21] A common observation in positive ion mode is the protonated molecule $[\text{M}+\text{H}]^+$ at m/z 313.[22]

Table 5: Key Mass Spectrometric Data for **Aflatoxin B1** (ESI+)

Ion	m/z (Calculated for C ₁₇ H ₁₂ O ₆)	m/z (Observed)	Description	Source
[M+H] ⁺	313.0707	~313.1	Parent/Precursor Ion	[21][22]
[M+H-CO] ⁺	285.0758	~285.1	Loss of Carbon Monoxide	[21]
[M+H-CHO ₂] ⁺	268.0598	~268.1	Loss of CHO ₂	[21]
[M+H-C ₃ H ₃ O ₂] ⁺	242.0649	~242.1	Further Fragmentation	

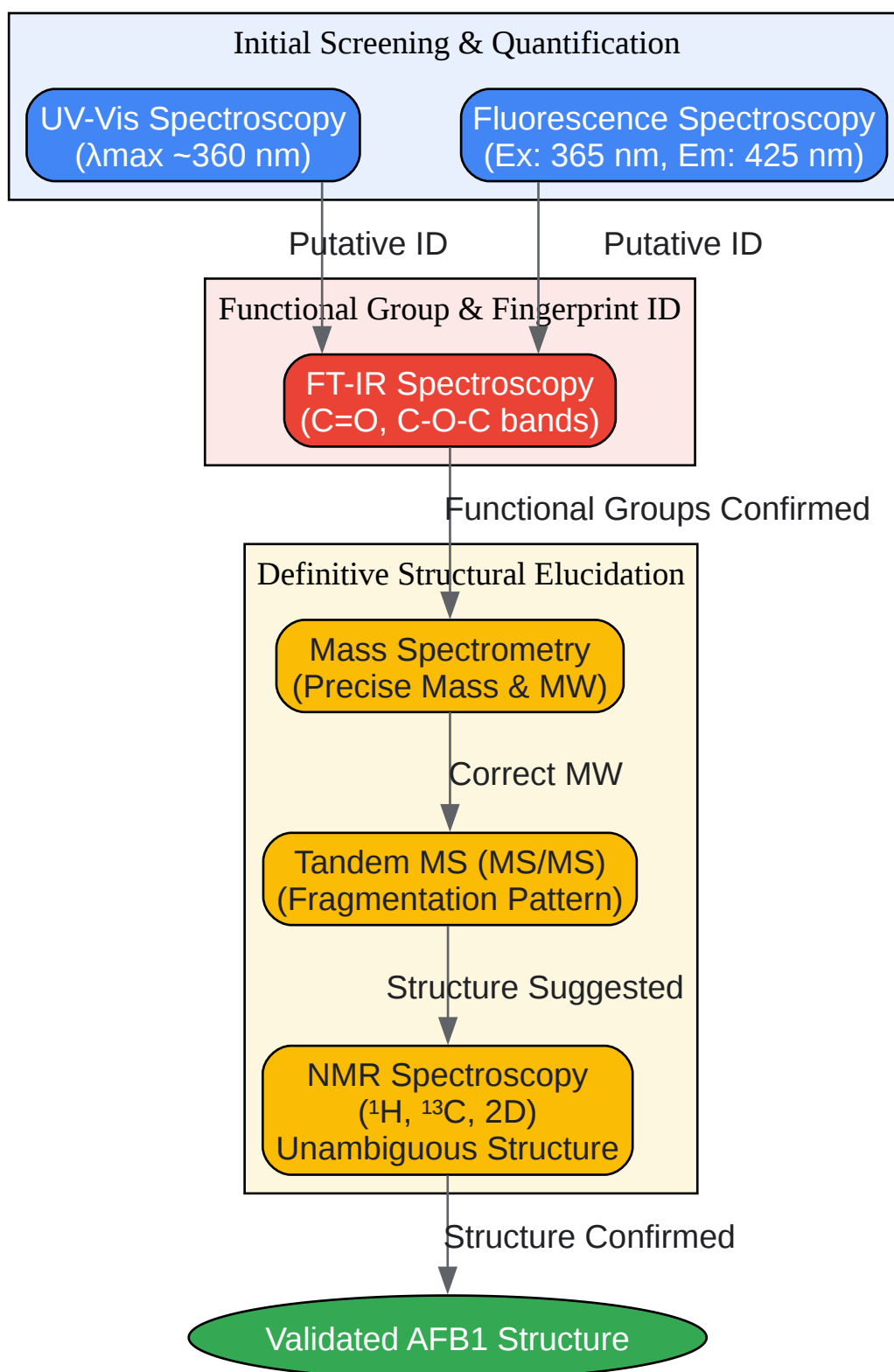
Protocol 5: LC-MS/MS Analysis of Aflatoxin B1

- Sample Preparation: Prepare a dilute solution of AFB1 (e.g., 100 ng/mL) in a solvent compatible with the LC mobile phase (e.g., 50:50 acetonitrile:water).
- Instrumentation & Setup:
 - Use an HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
 - Set up an appropriate reversed-phase LC method to chromatographically separate AFB1 from any impurities.
 - Optimize the ESI source parameters in positive ion mode. This includes spray voltage, gas flows, and ion transfer tube temperature.[5]
- MS/MS Method Development:
 - Infuse the AFB1 standard directly to find the m/z of the parent ion ([M+H]⁺ ≈ 313.1).
 - Perform a product ion scan on m/z 313.1 to identify the most abundant and characteristic fragment ions (e.g., m/z 285.1, 242.1).

- Set up a Multiple Reaction Monitoring (MRM) method using transitions like 313.1 → 285.1 for highly specific and sensitive quantification.
- Data Acquisition & Interpretation:
 - Inject the sample.
 - Confirm that a peak appears at the correct retention time for AFB1.
 - Verify that this peak corresponds to the precursor ion m/z 313.1 and generates the expected product ions upon fragmentation, matching the established fragmentation pattern.

Integrated Workflow for Structural Characterization

No single technique is sufficient for unequivocal structural proof. The strength of this approach lies in the synergy of complementary methods. The following workflow illustrates a logical progression for characterizing a sample suspected to be **Aflatoxin B1**.



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Caption: Integrated workflow for **Aflatoxin B1** structural characterization.

Conclusion

The structural characterization of **Aflatoxin B1** is a critical task that demands a rigorous, multi-faceted analytical approach. By systematically applying electronic, vibrational, magnetic resonance, and mass spectrometric techniques, researchers can build an unassailable body of evidence to confirm the molecule's identity. The protocols and data presented in this guide provide a validated framework for scientists to confidently identify and characterize AFB1, underpinning the global effort to monitor and mitigate the risks posed by this potent mycotoxin.

References

- Detection of **aflatoxin B1** in chili powder using attenuated total reflectance–Fourier transform infrared spectroscopy. National Institutes of Health. Available at: [\[Link\]](#)
- Nuclear Magnetic Resonance-Based Approaches for the Structural and Quantitative Analysis of Mycotoxins. MDPI. Available at: [\[Link\]](#)
- An improved Fourier-Transform Infrared Spectroscopy combined with partial least squares regression for rapid quantification of total aflatoxins in commercial chicken feeds and food grains. PubMed Central. Available at: [\[Link\]](#)
- Detection of **aflatoxin B1** in chili powder using attenuated total reflectance-Fourier transform infrared spectroscopy. PubMed. Available at: [\[Link\]](#)
- A comprehensive review of mycotoxins, their toxicity, and innovative detoxification methods. Taylor & Francis Online. Available at: [\[Link\]](#)
- Detection of **Aflatoxin B1** in Peanut Oil Using Attenuated Total Reflection Fourier Transform Infrared Spectroscopy Combined with. ProQuest. Available at: [\[Link\]](#)
- A new FTIR method combined with multivariate data analysis for determining aflatoxins in peanuts (*Arachis hypogaea*). Journal of Applied Pharmaceutical Science. Available at: [\[Link\]](#)
- A review Mycotoxins: Extraction, characterization and analysis. Biotechnology Journals. Available at: [\[Link\]](#)

- Purity Evaluation Guideline: **Aflatoxin B1**. Bureau International des Poids et Mesures (BIPM). Available at: [\[Link\]](#)
- **Aflatoxin B1** Induced Structural and Conformational Changes in Bovine Serum Albumin: A Multispectroscopic and Circular Dichroism-Based Study. ACS Omega. Available at: [\[Link\]](#)
- Computational Studies of **Aflatoxin B1** (AFB1): A Review. PubMed Central. Available at: [\[Link\]](#)
- (PDF) A review Mycotoxins: Extraction, characterization and analysis. ResearchGate. Available at: [\[Link\]](#)
- Validation of an LC-MS Method for Quantification of Mycotoxins and Characterization of Fungal Strains Occurring in Food and Feed. MDPI. Available at: [\[Link\]](#)
- MS/MS spectra of aflatoxins (A) B1 and (B) B2. The characteristic... ResearchGate. Available at: [\[Link\]](#)
- Solvent effects on the spectroscopic properties of **aflatoxin B1**. PubMed. Available at: [\[Link\]](#)
- [Spectrophotometric investigations on **aflatoxin B1** and aflatoxin G1 (author's transl)]. PubMed. Available at: [\[Link\]](#)
- Advances in mycotoxin detection techniques and the crucial role of reference material in ensuring food safety. A review. PubMed. Available at: [\[Link\]](#)
- Absorbance and fluorescence spectra of **aflatoxin B1** (Smeesters et al., 2015). ResearchGate. Available at: [\[Link\]](#)
- Accurate Identification of Degraded Products of **Aflatoxin B1** Under UV Irradiation Based on UPLC-Q-TOF-MS/MS and NMR Analysis. PubMed Central. Available at: [\[Link\]](#)
- A Review: Sample Preparation and Chromatographic Technologies for Detection of Aflatoxins in Foods. PubMed Central. Available at: [\[Link\]](#)
- A Comprehensive Review of Mycotoxins, Their Toxicity, and Innovative Detoxification Methods. ResearchGate. Available at: [\[Link\]](#)

- Determination of **Aflatoxin B1** in Food: ELISA & TLC Methods for Accurate Detection. Creative Diagnostics. Available at: [\[Link\]](#)
- Fluorescence spectroscopy and molecular modeling studies on the interaction of **aflatoxin B1** and G1 with bovine α -lactalbumin. National Institutes of Health. Available at: [\[Link\]](#)
- Determination of Aflatoxins (B1, B2, G1 and G2) in milled cereals and grains by HPLC-FLD. SLU.SE. Available at: [\[Link\]](#)
- MS/MS spectra and fragmentation pathway of degradation product with... ResearchGate. Available at: [\[Link\]](#)
- A Mass Spectrometry-Based Method to Measure **Aflatoxin B1** DNA Adducts in Formalin-Fixed-Paraffin-Embedded Tissues. PubMed Central. Available at: [\[Link\]](#)
- In-House Validation of an Efficient and Rapid Procedure for the Simultaneous Determination and Monitoring of 23 Mycotoxins in Grains in Korea. PubMed Central. Available at: [\[Link\]](#)
- Development and Validation of Analytical Methods for Mycotoxins in Food, Medicinal Herbs and Feed. JRC Publications Repository. Available at: [\[Link\]](#)
- MS/MS Spectra and fragmentation pathway.: (a) AFB1 and (b) AFB2. ResearchGate. Available at: [\[Link\]](#)
- Validation and application of an analytical method for the determination of mycotoxins in crackers by UPLC-MS/MS. SciELO. Available at: [\[Link\]](#)
- High-performance liquid chromatography ultraviolet-photodiode array detection method for **aflatoxin B1** in cattle feed supplements. National Institutes of Health. Available at: [\[Link\]](#)
- Structural basis for high-affinity recognition of **aflatoxin B1** by a DNA aptamer. Oxford Academic. Available at: [\[Link\]](#)
- Mycotoxins - Sample Preparation and Analysis. Shim-pol. Available at: [\[Link\]](#)
- ¹H NMR data of AfB1 and AfB 1 -O-CMO conjugate. ResearchGate. Available at: [\[Link\]](#)

- Development and validation of a liquid chromatography/tandem mass spectrometric method for the determination of 39 mycotoxins in wheat and maize. Semantic Scholar. Available at: [\[Link\]](#)
- Stability Evaluation of **Aflatoxin B1** Solution Certified Reference Material via Ultra-High Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry. PubMed Central. Available at: [\[Link\]](#)
- (PDF) Computational Studies of **Aflatoxin B1** (AFB1): A Review. ResearchGate. Available at: [\[Link\]](#)
- Aflatoxin Analysis by HPLC with Fluorescence Detection using Post-Column Derivatization and Pre-column Immunoaffinity Cleanup. Agilent. Available at: [\[Link\]](#)
- Handheld Fluorescence Spectrometer Enabling Sensitive Aflatoxin Detection in Maize. MDPI. Available at: [\[Link\]](#)
- MANUAL OF METHODS OF ANALYSIS OF FOODS MYCOTOXINS. FSSAI. Available at: [\[Link\]](#)
- A New Method for Extraction of **Aflatoxin B1** from Nuts for Competitive Enzyme-linked Immuno Assay. Eurasian Journal of Applied Biotechnology. Available at: [\[Link\]](#)
- Procedure for Aflatoxin M1 and B1 in Liver by HPLC-Fluorescence Detection with Pre-column Derivatization. Protocols.io. Available at: [\[Link\]](#)

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Sources

- [1. Computational Studies of Aflatoxin B1 \(AFB1\): A Review - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. Fluorescence spectroscopy and molecular modeling studies on the interaction of aflatoxin B1 and G1 with bovine \$\alpha\$ -lactalbumin - PMC \[pmc.ncbi.nlm.nih.gov\]](#)

- [3. Detection of aflatoxin B1 in chili powder using attenuated total reflectance–Fourier transform infrared spectroscopy - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [4. Nuclear Magnetic Resonance-Based Approaches for the Structural and Quantitative Analysis of Mycotoxins \[mdpi.com\]](#)
- [5. A Mass Spectrometry-Based Method to Measure Aflatoxin B1 DNA Adducts in Formalin-Fixed-Paraffin-Embedded Tissues - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [6. Accurate Identification of Degraded Products of Aflatoxin B1 Under UV Irradiation Based on UPLC-Q-TOF-MS/MS and NMR Analysis - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [7. pubs.acs.org \[pubs.acs.org\]](#)
- [8. Solvent effects on the spectroscopic properties of aflatoxin B1 - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [9. bipm.org \[bipm.org\]](#)
- [10. fssai.gov.in \[fssai.gov.in\]](#)
- [11. \[Spectrophotometric investigations on aflatoxin B1 and aflatoxin G1 \(author's transl\)\] - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [12. researchgate.net \[researchgate.net\]](#)
- [13. lcms.cz \[lcms.cz\]](#)
- [14. Handheld Fluorescence Spectrometer Enabling Sensitive Aflatoxin Detection in Maize - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [15. An improved Fourier-Transform Infrared Spectroscopy combined with partial least squares regression for rapid quantification of total aflatoxins in commercial chicken feeds and food grains - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [16. Detection of Aflatoxin B₁ in Peanut Oil Using Attenuated Total Reflection Fourier Transform Infrared Spectroscopy Combined with Partial Least Squares Discriminant Analysis and Support Vector Machine Models - ProQuest \[proquest.com\]](#)
- [17. Detection of aflatoxin B1 in chili powder using attenuated total reflectance-Fourier transform infrared spectroscopy - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [18. academic.oup.com \[academic.oup.com\]](#)
- [19. In-House Validation of an Efficient and Rapid Procedure for the Simultaneous Determination and Monitoring of 23 Mycotoxins in Grains in Korea - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [20. scielo.br \[scielo.br\]](#)
- [21. researchgate.net \[researchgate.net\]](#)

- [22. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
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